8-Deoxygartanin
8-Deoxygartanin
8-Desoxygartanin belongs to the class of organic compounds known as 4-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 4-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 8-Desoxygartanin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8-desoxygartanin is primarily located in the membrane (predicted from logP). Outside of the human body, 8-desoxygartanin can be found in fruits and purple mangosteen. This makes 8-desoxygartanin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
33390-41-9
VCID:
VC0023551
InChI:
InChI=1S/C23H24O5/c1-12(2)8-10-14-19(25)16(11-9-13(3)4)23-18(20(14)26)21(27)15-6-5-7-17(24)22(15)28-23/h5-9,24-26H,10-11H2,1-4H3
SMILES:
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)CC=C(C)C)O)C
Molecular Formula:
C23H24O5
Molecular Weight:
380.4 g/mol
8-Deoxygartanin
CAS No.: 33390-41-9
Reference Standards
VCID: VC0023551
Molecular Formula: C23H24O5
Molecular Weight: 380.4 g/mol
CAS No. | 33390-41-9 |
---|---|
Product Name | 8-Deoxygartanin |
Molecular Formula | C23H24O5 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
Standard InChI | InChI=1S/C23H24O5/c1-12(2)8-10-14-19(25)16(11-9-13(3)4)23-18(20(14)26)21(27)15-6-5-7-17(24)22(15)28-23/h5-9,24-26H,10-11H2,1-4H3 |
Standard InChIKey | GVQOVMKBYJKZSY-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)CC=C(C)C)O)C |
Canonical SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)CC=C(C)C)O)C |
Appearance | Yellow powder |
Melting Point | 165.5°C |
Physical Description | Solid |
Description | 8-Desoxygartanin belongs to the class of organic compounds known as 4-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 4-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 8-Desoxygartanin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8-desoxygartanin is primarily located in the membrane (predicted from logP). Outside of the human body, 8-desoxygartanin can be found in fruits and purple mangosteen. This makes 8-desoxygartanin a potential biomarker for the consumption of these food products. |
Synonyms | 8-deoxygartanin |
PubChem Compound | 392450 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume